5-bromo-2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
5-Bromo-2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a benzamide core substituted with bromine (position 5) and chlorine (position 2), linked to a 1,3,4-thiadiazole ring bearing a 4-methylphenyl group at position 5 (Fig. 1). The bromine and chlorine substituents enhance electronic and steric effects, while the 4-methylphenyl group contributes to lipophilicity, influencing bioavailability and target binding .
Properties
IUPAC Name |
5-bromo-2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN3OS/c1-9-2-4-10(5-3-9)15-20-21-16(23-15)19-14(22)12-8-11(17)6-7-13(12)18/h2-8H,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELUGGWDWPOHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Bromo vs. Chloro/Fluoro Substitutions
Bromo-Substituted Analogues :
- The bromo-substituted compound 2-benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide demonstrated 100% protection against mortality at 60 mg/kg in preclinical models, attributed to bromine’s electron-withdrawing and bulky effects enhancing target interaction .
- The target compound shares this bromo substitution, suggesting comparable or superior activity to chloro/fluoro analogues.
Chloro-Substituted Analogues :
Fluoro-Substituted Analogues :
Thiadiazole Ring Modifications
- 4-Methylphenyl vs. Pyridinyl groups introduce polarity, which may reduce bioavailability but increase solubility .
Trifluoromethylphenyl Derivatives :
- The compound 5-bromo-2-chloro-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide () incorporates a trifluoromethyl group, increasing steric bulk and electron-withdrawing effects. However, this may reduce metabolic stability compared to the target compound’s simpler 4-methylphenyl group .
Structural and Spectral Comparisons
Crystallographic Data
- The butterfly-shaped conformation of 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole () highlights the planarity of thiadiazole-aryl systems, a feature shared with the target compound. Planarity facilitates π-π stacking interactions in biological targets .
Spectroscopic Profiles
- IR/NMR : All analogues (e.g., ) show characteristic N–H (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and aromatic C–H stretches. Bromo and chloro substituents in the target compound downfield-shift aromatic protons in ¹H NMR compared to fluoro/methoxy groups .
Q & A
Q. Structure-Activity Relationship (SAR)
- Electron-Withdrawing Groups (EWGs) : Bromine and chlorine at the ortho and para positions enhance cytotoxicity (IC < 10 μM in HeLa cells) by stabilizing ligand-receptor interactions via halogen bonding .
- Methylphenyl on Thiadiazole : Improves metabolic stability compared to unsubstituted analogs, as shown in pharmacokinetic studies .
- Trifluoromethyl Substitution : Increases selectivity for kinase targets (e.g., EGFR) by altering steric bulk and electronic density .
How is X-ray crystallography applied to resolve structural ambiguities in this compound?
Crystallography
Single-crystal X-ray diffraction confirms:
- Bond Lengths/Angles : Thiadiazole C-S bond lengths (~1.71 Å) and dihedral angles between benzamide and thiadiazole rings (~46.3°) .
- Packing Interactions : Centrosymmetric dimers via N-H···N hydrogen bonds (2.89 Å) and π-stacking (3.5 Å spacing) stabilize the crystal lattice .
- Validation : Data matches density functional theory (DFT) calculations, ensuring structural integrity for docking studies .
What is the proposed mechanism of enzyme inhibition for thiadiazole derivatives?
Mechanistic Studies
The compound inhibits PFOR by mimicking its natural substrate, binding to the thiamine pyrophosphate (TPP) cofactor site. Structural analogs disrupt electron transfer via competitive inhibition (K = 2.3 μM), as shown in kinetic assays . In cancer targets, the benzamide moiety intercalates into DNA topoisomerase II’s ATP-binding pocket, inducing apoptosis through double-strand breaks .
How can researchers resolve contradictions in reported biological activity data?
Q. Data Analysis
- Assay Variability : Standardize protocols (e.g., MTT vs. resazurin assays) and cell lines (e.g., HT-29 vs. MCF-7) to minimize discrepancies .
- Structural Verification : Confirm batch purity via HPLC and NMR to rule out degradation products .
- Meta-Analysis : Cross-reference IC values with PubChem datasets to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
